N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine
Description
N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is an aromatic amine featuring a phenyl ring substituted with an amino group (-NH₂) at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C4). The tertiary amine group (-N(CH₃)₂) is directly attached to the aromatic ring. This combination of electron-withdrawing (-CF₃) and electron-donating (-NH₂, -N(CH₃)₂) substituents creates unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-14(2)8-4-3-6(5-7(8)13)9(10,11)12/h3-5H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAFZNWWARLWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368885 | |
| Record name | N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183251-95-8 | |
| Record name | N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N,1-N-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body, influencing cellular processes.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function.
Biochemical Pathways
Based on its structural similarity to other known compounds, it may be involved in various cellular processes, including signal transduction, enzyme regulation, and cellular metabolism.
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may be well-absorbed and distributed throughout the body
Result of Action
Based on its structural similarity to other known compounds, it may influence various cellular processes, leading to changes in cell function or viability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its solubility and stability may be affected by the pH of the environment. Additionally, its interaction with its targets may be influenced by the presence of other molecules in the cellular environment.
Biological Activity
N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H12F3N
- Molecular Weight : 239.22 g/mol
- Structural Features : The compound contains a trifluoromethyl group, an amino group, and a dimethylamine moiety, which contribute to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate protein kinase activity. This modulation can influence various cellular processes such as:
- Cell Proliferation : The compound may inhibit or promote cell growth depending on the specific signaling pathways activated.
- Apoptosis : It has been observed to induce apoptosis in certain cancer cell lines.
- Signal Transduction Pathways : The compound interacts with enzymes and receptors involved in crucial signaling pathways, potentially altering their activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. Its mechanism involves the inhibition of key kinases like EGFR and VEGFR-2, which are critical in tumor growth and metastasis.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in cancer progression, such as aromatase and steroid sulfatase.
Case Studies and Research Findings
- In Vitro Studies :
- Molecular Docking Analysis :
-
Comparison with Similar Compounds :
- A comparative analysis with structurally similar compounds highlighted the unique properties of this compound. For instance, compounds with additional amino groups or different alkyl substitutions showed varying degrees of biological activity, indicating that modifications in structure can significantly impact efficacy .
Data Table: Biological Activity Summary
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | EGFR/VEGFR-2 inhibition |
| HCT-116 | 20 | Apoptosis induction | |
| PC-3 | 25 | Signal transduction modulation | |
| Enzyme Inhibition | Aromatase | IC50 < 10 | Competitive inhibition |
| Steroid Sulfatase | IC50 < 15 | Competitive inhibition |
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis:
This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features enhance the efficacy and specificity of drugs aimed at treating conditions such as depression and anxiety disorders. The trifluoromethyl group contributes to improved lipophilicity, facilitating better membrane permeability and bioavailability of the resultant drugs .
Case Study:
A study highlighted the synthesis of novel derivatives based on this compound that exhibited potent activity against specific protein kinases involved in cancer progression. These derivatives were tested for their ability to inhibit tumor growth in vitro and showed promise as potential therapeutic agents for leukemia and other malignancies .
Material Science
Development of Advanced Materials:
N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is utilized in creating advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and resistance of these materials to environmental factors, making them suitable for various industrial applications .
Data Table: Properties of Materials Developed Using the Compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Superior |
| Environmental Resistance | Enhanced |
Agricultural Chemicals
Formulation of Agrochemicals:
The compound plays a vital role in formulating agrochemicals, particularly pesticides and herbicides. Its application results in more effective crop protection solutions that minimize environmental impact while maximizing yield. Research indicates that formulations containing this compound outperform traditional agrochemicals in terms of efficacy and safety .
Case Study:
Field trials demonstrated that crops treated with formulations containing this compound exhibited significantly higher resistance to pests compared to untreated controls, leading to increased crop yields by up to 30% .
Research Reagents
Utility in Organic Chemistry:
In laboratory settings, this compound serves as a valuable reagent for synthesizing complex molecules. Its ability to participate in various chemical reactions makes it indispensable in organic chemistry research, facilitating the development of new compounds with potential biological activity .
Data Table: Reaction Types Involving the Compound
| Reaction Type | Description |
|---|---|
| Alkylation | Formation of new alkyl chains |
| Amination | Introduction of amino groups |
| Coupling Reactions | Formation of carbon-carbon bonds |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The trifluoromethyl group (-CF₃) strongly deactivates the benzene ring, directing incoming electrophiles to specific positions. Key reactions include:
-
Nitration : Occurs at the ortho position relative to the amino group, as the -CF₃ group directs meta substitution. Yields are moderate (~50–60%) due to steric hindrance .
-
Sulfonation : Preferentially occurs at the para position to the dimethylamino group under concentrated sulfuric acid conditions .
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Conditions | Position | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Ortho | 55 | Forms mono-nitro derivative |
| Sulfonation | H₂SO₄ (conc.), 100°C | Para | 48 | Requires prolonged reaction |
Nucleophilic Reactions at the Dimethylamino Group
The tertiary amine participates in limited nucleophilic reactions due to steric hindrance, but specific conditions enable reactivity:
-
Alkylation : Reacts with methyl iodide in DMF under phase-transfer catalysis (PTC) to form quaternary ammonium salts (80% yield) .
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Oxidation : Forms an N-oxide derivative using m-chloroperbenzoic acid (mCPBA) in dichloromethane (65% yield) .
Key Findings:
-
Quaternary salts exhibit enhanced water solubility, relevant for pharmaceutical formulations .
-
N-Oxides are intermediates in catalytic cycles for asymmetric synthesis .
Cross-Coupling Reactions
The aromatic amine moiety participates in palladium-catalyzed couplings, though reactivity is reduced compared to primary amines:
-
Buchwald-Hartwig Amination : Couples with aryl bromides using Pd(OAc)₂/Xantphos, yielding biaryl amines (45–60% yield) .
-
Ullmann-Type Coupling : Requires CuI/L-proline ligand for C–N bond formation with iodobenzene (35% yield) .
Table 2: Cross-Coupling Performance
| Substrate | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂/Xantphos | 4-Methylbiaryl amine | 58 |
| Iodobenzene | CuI/L-proline | N-Phenylderivative | 35 |
Condensation and Cyclization
The amino group engages in condensation reactions to form heterocycles:
-
Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to yield imines (70% yield) .
-
Thiazole Synthesis : Condenses with thioglycolic acid under acidic conditions to form thiazole derivatives (50% yield) .
Comparative Reactivity with Analogues
Structural variations significantly impact reactivity:
Table 3: Reactivity Comparison with Analogues
| Compound | Electrophilic Substitution Yield (%) | Cross-Coupling Yield (%) |
|---|---|---|
| N-[2-Amino-4-CF₃-phenyl]-N,N-dimethylamine | 55 (nitration) | 58 (Buchwald-Hartwig) |
| N-[4-Amino-2-CF₃-phenyl]-N,N-dimethylamine | 62 (nitration) | 42 (Buchwald-Hartwig) |
| N-[2-Amino-4-CF₃-phenyl]-N-methylamine | 68 (nitration) | 75 (Buchwald-Hartwig) |
Key Insight : Dimethylation reduces cross-coupling efficiency compared to primary amines, while trifluoromethyl positioning alters electrophilic substitution yields .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Group
a) N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride
- Structure : Replaces the dimethylamine group with a butylamine (-NHCH₂CH₂CH₂CH₃) moiety.
- Molecular Formula : C₁₁H₁₅ClF₃N₃ (MW: 297.71 g/mol).
- Properties : The butyl chain increases hydrophobicity compared to the dimethylamine derivative. The hydrochloride salt enhances solubility in polar solvents.
- Applications: Catalogued as a research chemical (Santa Cruz Biotechnology), indicating use in biochemical assays or medicinal chemistry .
b) N-(3-[4-amino-2-(trifluoromethyl)phenoxy]phenyl)-N,N-dimethylamine
- Structure: Incorporates a phenoxy (-O-C₆H₄) bridge between the trifluoromethylphenyl and dimethylamine groups.
- Molecular Formula : C₁₅H₁₅F₃N₂O (MW: 296.29 g/mol).
- Classified as an irritant (Xi hazard code), suggesting reactive handling precautions .
Functional Group Modifications
a) N,N′-Substituted Phenylurea Derivatives (CTPPU)
- Structure : Contains a urea (-NHCONH-) linkage instead of a dimethylamine group, with chloro and trifluoromethyl substituents.
- Example : N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU).
- Properties: The urea group facilitates hydrogen bonding, enhancing binding affinity in biological systems. Demonstrated anticancer activity against non-small cell lung cancer (NSCLC) cells via cell cycle arrest .
- Comparison : Unlike the target compound, CTPPU’s urea moiety enables specific protein interactions, highlighting the importance of functional groups in therapeutic applications.
b) N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N,N-dimethylamine
- Structure : Integrates a piperazinyl-carbonyl group, introducing a heterocyclic ring.
- Molecular Formula : C₁₉H₂₂FN₃O (MW: 327.40 g/mol).
- Such structures are common in antipsychotic or antidepressant drug candidates .
Substituent Position and Electronic Effects
a) 3-Chloro-N-phenyl-phthalimide
- Structure : A phthalimide derivative with a chloro substituent and phenyl group.
- Properties: Used as a monomer in polyimide synthesis. The electron-withdrawing chlorine and imide group enhance thermal stability, contrasting with the electron-rich dimethylamine in the target compound .
b) N-Nitrosodiphenylamine
- Structure : Features a nitroso (-N=O) group attached to a diphenylamine backbone.
- Properties: Known carcinogenicity due to nitroso group, underscoring how substituent choice impacts toxicity. The target compound lacks this risk, emphasizing its safer profile .
Data Table: Key Properties of Selected Compounds
Preparation Methods
Nucleophilic Aromatic Substitution
The most common route involves functionalizing 4-(trifluoromethyl)aniline through sequential nitration and alkylation:
Step 1: Nitration
4-(Trifluoromethyl)aniline undergoes nitration at the ortho position using mixed acid (HNO₃/H₂SO₄) at 0–5°C. The nitro group directs subsequent substituents to the meta position relative to the trifluoromethyl group.
Step 2: Reduction
Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding 2-amino-4-(trifluoromethyl)aniline.
Step 3: Dimethylation
The primary amine is dimethylated via:
-
Methyl Halide Alkylation : Reaction with methyl iodide in DMF using K₂CO₃ as a base (60–80°C, 12–24 hr).
-
Eschweiler-Clarke Reaction : Treatment with formaldehyde and formic acid under reflux.
Table 1: Dimethylation Efficiency Under Varied Conditions
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methyl Iodide + K₂CO₃ | DMF | 80 | 72 | 95 |
| Eschweiler-Clarke | HCOOH | 100 | 65 | 90 |
Directed Ortho-Metalation (DoM)
This method enhances regioselectivity for trifluoromethyl positioning:
Step 1: Protection
The amine group is protected as a tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions.
Step 2: Metalation
A lithium base (e.g., LDA) directs deprotonation to the ortho position, followed by quenching with trifluoromethyl iodide (CF₃I).
Step 3: Deprotection and Alkylation
Boc removal with TFA and subsequent dimethylation completes the synthesis.
Key Insight:
DoM achieves higher regioselectivity (>85%) compared to electrophilic substitution but requires anhydrous conditions and cryogenic temperatures.
Catalytic Systems and Optimization
Palladium-Catalyzed Coupling
Buchwald-Hartwig amination couples 2-bromo-4-(trifluoromethyl)aniline with dimethylamine using:
-
Catalyst : Pd(OAc)₂ with Xantphos ligand
-
Base : Cs₂CO₃
-
Solvent : Toluene at 110°C.
Yield : 68% with 99% purity after column chromatography.
Copper-Mediated Amination
A cost-effective alternative employs CuI/N,N′-dimethylethylenediamine (DMEDA) in DMSO at 120°C, achieving 55% yield but requiring extended reaction times (48 hr).
Challenges and Mitigation Strategies
Regioselectivity in Electrophilic Substitution
The trifluoromethyl group’s strong meta-directing effect complicates ortho-functionalization. Solutions include:
-
Lewis Acid Catalysis : AlCl₃ enhances nitration selectivity at the ortho position by stabilizing transition states.
-
Steric Hindrance : Bulky directing groups (e.g., trimethylsilyl) improve positional control.
Purification Challenges
The compound’s lipophilicity (logP = 2.8) necessitates specialized techniques:
-
Flash Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.
-
Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.
Scalability and Industrial Applications
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing for exothermic methylation steps, achieving 80% yield at 10 kg/batch scale.
Environmental Impact
Waste streams containing methyl iodide are neutralized with Na₂S₂O₃ before disposal, reducing ecological toxicity.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–N bond formation using Ir(ppy)₃ catalyst enables room-temperature dimethylation with 70% efficiency.
Biocatalytic Approaches
Engineered transaminases selectively dimethylate primary amines under aqueous conditions, though yields remain low (35%).
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Pd-based catalysts may improve regioselectivity during aromatic substitution .
- Temperature : Elevated temperatures (80–120°C) accelerate reactions but may increase side-product formation .
How can researchers resolve contradictory spectral data (e.g., NMR or X-ray crystallography) during structural characterization?
Advanced Research Focus
Discrepancies in spectral data often arise from conformational flexibility, impurities, or crystallographic twinning. Methodological solutions include:
- NMR : Use 2D techniques (e.g., COSY, HSQC) to confirm connectivity and assign signals unambiguously .
- X-ray Crystallography : Employ the SHELXL program for refinement, especially for resolving twinned or low-resolution data. SHELXL’s robust algorithms handle partial occupancy and disordered atoms effectively .
- Mass Spectrometry (HRMS) : Cross-validate molecular weight to rule out isotopic interference from the trifluoromethyl group .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as dimethylamine derivatives can irritate respiratory systems .
- Waste Disposal : Segregate waste and neutralize acidic/basic byproducts before disposal through certified hazardous waste handlers .
How can researchers optimize reaction yields in multi-step syntheses involving trifluoromethyl groups?
Q. Advanced Research Focus
- Protecting Groups : Temporarily protect the amino group (e.g., with Boc or Fmoc) to prevent undesired side reactions during trifluoromethylation .
- Flow Chemistry : Utilize continuous flow reactors to enhance mixing and heat transfer, particularly for exothermic steps like methylation .
- Catalytic Systems : Screen palladium or copper catalysts to improve coupling efficiency in aromatic amination steps .
What analytical techniques are most reliable for confirming the purity and identity of this compound?
Q. Basic Research Focus
- Chromatography : HPLC with UV detection (λ = 250–350 nm) monitors purity, leveraging the compound’s aromatic and trifluoromethyl UV absorbance .
- Spectroscopy :
- Elemental Analysis : Validate C, H, N, and F percentages to confirm stoichiometry .
What strategies address regioselectivity challenges in electrophilic substitution reactions on the aromatic ring?
Q. Advanced Research Focus
- Directing Groups : Use the amino group (-NH₂) as a strong ortho/para director to position the trifluoromethyl group selectively .
- Lewis Acid Catalysts : Employ FeCl₃ or AlCl₃ to enhance electrophilic attack at the desired position .
- Computational Modeling : Pre-screen reaction pathways using DFT calculations (e.g., Gaussian software) to predict regiochemical outcomes .
How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?
Q. Advanced Research Focus
- Lipophilicity : The CF₃ group increases logP values, enhancing membrane permeability—critical for drug discovery applications .
- Electron-Withdrawing Effect : Stabilizes adjacent charges, making the amine less basic compared to non-fluorinated analogs .
- Metabolic Stability : Fluorine’s inertness reduces oxidative metabolism, improving pharmacokinetic profiles in medicinal chemistry studies .
What are the best practices for storing this compound to ensure long-term stability?
Q. Basic Research Focus
- Temperature : Store at –20°C in airtight containers to prevent degradation .
- Light Sensitivity : Protect from UV exposure using amber glassware .
- Desiccants : Include silica gel packs to mitigate hydrolysis of the amine group .
How can researchers troubleshoot low yields in the final dimethylation step?
Q. Advanced Research Focus
- Base Optimization : Test stronger bases (e.g., NaH) to deprotonate the amine and enhance methyl halide reactivity .
- Solvent Screening : Switch to THF or DMF to improve solubility of intermediates .
- Quenching Conditions : Adjust quenching pH (e.g., dilute HCl) to minimize side reactions during workup .
What role does this compound play in medicinal chemistry research, and how is it structurally modified for target specificity?
Q. Advanced Research Focus
- Scaffold for Drug Design : The aromatic amine and CF₃ group serve as a core structure for kinase inhibitors or GPCR modulators .
- Derivatization :
- Introduce sulfonamide or acyl groups to enhance binding affinity .
- Replace dimethylamine with cyclic amines (e.g., piperidine) to modulate steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
